Oct-7-enal

Catalog No.
S662888
CAS No.
21573-31-9
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oct-7-enal

CAS Number

21573-31-9

Product Name

Oct-7-enal

IUPAC Name

oct-7-enal

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2

InChI Key

LIINGNMKNRSOGW-UHFFFAOYSA-N

SMILES

C=CCCCCCC=O

Synonyms

oct-7-enal;7-Octenal;Einecs 244-449-2

Canonical SMILES

C=CCCCCCC=O

Occurrence and Isolation

Oct-7-enal is a naturally occurring unsaturated aldehyde found in various plants, including the Japanese thistle (Cirsium dipsacolepis) []. Researchers have isolated Oct-7-enal from the leaves of the plant using solvent extraction techniques [].

Potential Biological Activities

Although the full range of its biological activities is still under investigation, research suggests that Oct-7-enal might possess various bioactivities relevant to scientific research:

  • Antimicrobial activity: Studies indicate that Oct-7-enal exhibits antimicrobial activity against certain bacterial and fungal strains []. This potential makes it an interesting candidate for further research in developing novel antimicrobials.
  • Antioxidant activity: Research suggests that Oct-7-enal might possess antioxidant properties, potentially offering protection against cellular damage caused by free radicals []. This opens avenues for investigating its potential applications in mitigating oxidative stress-related diseases.
  • Insecticidal activity: Studies have shown that Oct-7-enal exhibits insecticidal activity against some insect pests []. This finding warrants further exploration of its potential as a natural insecticide.

Synthetic Approaches

Oct-7-enal is an unsaturated aldehyde with the molecular formula C8H14OC_8H_{14}O and a molecular weight of approximately 126.2 g/mol. It features a long carbon chain with a double bond located between the seventh and eighth carbon atoms, making it part of the aliphatic aldehyde family. This compound is primarily recognized for its occurrence in nature, particularly isolated from the Japanese thistle (Cirsium dipsacolepis) .

Typical of aldehydes and unsaturated compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: Oct-7-enal can be oxidized to form carboxylic acids.
  • Reduction: It can also be reduced to yield primary alcohols.
  • Aldol Condensation: In the presence of a base, it can undergo aldol condensation with other carbonyl compounds.

These reactions make oct-7-enal a versatile intermediate in organic synthesis.

Oct-7-enal exhibits notable biological activities. Research indicates that it possesses antimicrobial properties, which could be beneficial in developing natural preservatives or therapeutic agents. Its structure allows it to interact with biological membranes, potentially influencing cell signaling pathways and exhibiting cytotoxic effects on certain cancer cell lines .

Several methods exist for synthesizing oct-7-enal:

  • Natural Extraction: Isolation from plants such as Cirsium dipsacolepis.
  • Chemical Synthesis:
    • A convenient synthetic route involves the use of starting materials like 1-octene through oxidation processes .
    • Another method includes the use of Grignard reagents followed by oxidation.

These methods provide flexibility depending on the desired purity and yield.

Oct-7-enal finds applications across various fields:

  • Flavor and Fragrance Industry: Used as a flavoring agent due to its pleasant aroma.
  • Pharmaceuticals: Potential use in drug formulation owing to its biological activity.
  • Research: Serves as a chemical intermediate in organic synthesis and research studies.

Oct-7-enal shares similarities with several other unsaturated aldehydes. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Oct-2-enalC8H14OC_8H_{14}OHas a double bond at the second position; known for antifungal properties .
HexanalC6H12OC_6H_{12}OShorter carbon chain; commonly used in flavoring agents.
NonanalC9H18OC_9H_{18}OLonger carbon chain; used in perfumes and fragrances.

Uniqueness of Oct-7-enal: The positioning of the double bond (between the seventh and eighth carbons) gives oct-7-enal distinct reactivity patterns compared to its counterparts, influencing both its synthetic pathways and biological interactions.

XLogP3

2.2

UNII

Q35493N97H

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

21573-31-9

Wikipedia

7-octenal

Dates

Modify: 2023-09-13

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